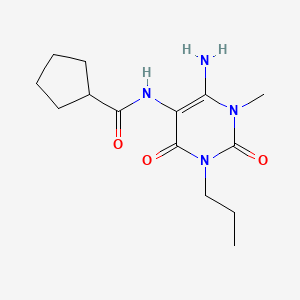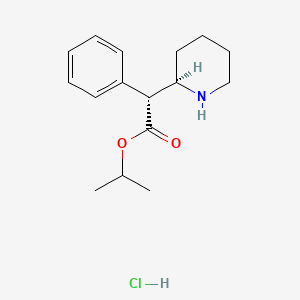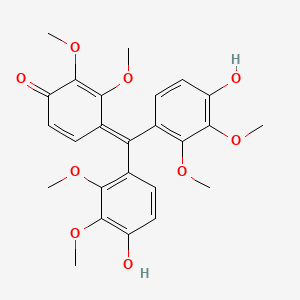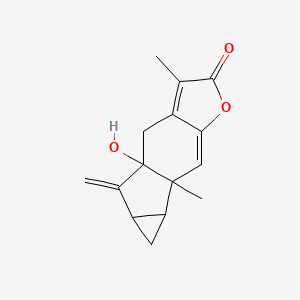
Tetramethylrhodamine isothiocyanate (mixed isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine isothiocyanate (mixed isomers) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright red fluorescence, which makes it an excellent marker for tracking and imaging applications. The compound is often used to label antibodies, proteins, and other biomolecules, allowing researchers to visualize and study various biological processes.
Mécanisme D'action
Target of Action
Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .
Mode of Action
TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .
Biochemical Pathways
TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .
Result of Action
The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.
Action Environment
The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .
Analyse Biochimique
Biochemical Properties
Tetramethylrhodamine isothiocyanate (mixed isomers) is an amine-reactive derivative of rhodamine . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . This group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .
Cellular Effects
Tetramethylrhodamine isothiocyanate (mixed isomers) is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection . It is an extremely intensive fluorochrome used for labeling antibodies .
Molecular Mechanism
The isothiocyanate group of Tetramethylrhodamine isothiocyanate (mixed isomers) reacts with nucleophilic substituents of biomolecules . This reaction provides the means of attaching a fluorescent label, allowing the tracking of these biomolecules within biological systems .
Temporal Effects in Laboratory Settings
Tetramethylrhodamine isothiocyanate (mixed isomers) dissolves completely in DMSO at a rapid rate . Gamma globulin is unaffected up to 30% DMSO dilution in carbonate buffer . Tetramethylrhodamine isothiocyanate doesn’t dissolve in other denaturing agents completely .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine isothiocyanate is synthesized through the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually carried out at room temperature, and the product is purified through column chromatography to obtain the desired isomeric mixture .
Industrial Production Methods
In industrial settings, the production of tetramethylrhodamine isothiocyanate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .
Common Reagents and Conditions
Amines: React with tetramethylrhodamine isothiocyanate to form thiourea derivatives. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol, at room temperature.
Thiols: Form thiocarbamate linkages with tetramethylrhodamine isothiocyanate. This reaction also occurs in organic solvents, often in the presence of a base to deprotonate the thiol group.
Hydroxyl Groups: React to form carbamate derivatives, usually under basic conditions to facilitate the nucleophilic attack.
Major Products
The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .
Applications De Recherche Scientifique
Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study chemical reactions and molecular interactions.
Biology: Commonly employed to label antibodies, proteins, and nucleic acids for imaging and tracking purposes. It is particularly useful in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases. It is also used in drug delivery research to track the distribution of therapeutic agents within the body.
Industry: Applied in the development of biosensors and diagnostic kits, where its fluorescence properties are harnessed for sensitive detection of analytes
Comparaison Avec Des Composés Similaires
Tetramethylrhodamine isothiocyanate is often compared with other fluorescent dyes such as:
Rhodamine B isothiocyanate: Similar in structure and fluorescence properties but may differ in solubility and reactivity.
Fluorescein isothiocyanate: Emits green fluorescence and is used for different applications where a different emission wavelength is required.
Alexa Fluor dyes: A series of fluorescent dyes with varying emission wavelengths, offering more options for multiplexing in imaging experiments
Tetramethylrhodamine isothiocyanate is unique in its combination of bright red fluorescence, stability, and reactivity with a wide range of nucleophiles, making it a versatile tool in scientific research.
Propriétés
Numéro CAS |
95197-95-8 |
|---|---|
Formule moléculaire |
C25H21N3O3S |
Poids moléculaire |
443.5 |
InChI |
InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |
Clé InChI |
DTICYSNQBDFZSM-UHFFFAOYSA-N |
SMILES |
[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |
Synonymes |
5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)
![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)
